molecular formula C12H15BrN2O B7458848 1-[(5-Bromopyridin-3-yl)carbonyl]azepane

1-[(5-Bromopyridin-3-yl)carbonyl]azepane

Cat. No. B7458848
M. Wt: 283.16 g/mol
InChI Key: OMCSILIDRNTOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Bromopyridin-3-yl)carbonyl]azepane, also known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BPCA is a heterocyclic compound that belongs to the azepane family, and its unique chemical structure makes it an attractive candidate for various research applications. In

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been shown to inhibit the activity of HDAC6, which is involved in the regulation of gene expression and protein degradation. By inhibiting HDAC6, 1-[(5-Bromopyridin-3-yl)carbonyl]azepane may prevent the progression and metastasis of cancer cells. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has also been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. By inhibiting MMPs, 1-[(5-Bromopyridin-3-yl)carbonyl]azepane may prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, anti-inflammatory properties, and potential neuroprotective effects. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been found to inhibit the activity of HDAC6 and MMPs, which are involved in cancer progression and metastasis. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(5-Bromopyridin-3-yl)carbonyl]azepane in lab experiments is its unique chemical structure, which makes it an attractive candidate for various research applications. Additionally, 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been shown to have activity against various diseases, including cancer, inflammation, and neurological disorders. However, one limitation of using 1-[(5-Bromopyridin-3-yl)carbonyl]azepane in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are many future directions for the research and development of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane. One future direction is the exploration of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane's potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, the development of more efficient synthesis methods for 1-[(5-Bromopyridin-3-yl)carbonyl]azepane could make it more accessible for research and development. Another future direction is the investigation of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane's potential use in combination with other drugs or therapies to enhance its efficacy. Overall, the potential applications of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane in drug discovery and development make it an exciting area of research for the scientific community.

Synthesis Methods

1-[(5-Bromopyridin-3-yl)carbonyl]azepane can be synthesized using a variety of methods, including the reaction of 5-bromonicotinic acid with 1-azepanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 5-bromonicotinoyl chloride with 1-azepanamine. The synthesis of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane is a multistep process that requires expertise in organic chemistry.

Scientific Research Applications

1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various diseases, including cancer, inflammation, and neurological disorders. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been found to inhibit the activity of certain enzymes, such as HDAC6 and MMPs, which are involved in cancer progression and metastasis. Additionally, 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

azepan-1-yl-(5-bromopyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-11-7-10(8-14-9-11)12(16)15-5-3-1-2-4-6-15/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCSILIDRNTOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Bromopyridin-3-yl)carbonyl]azepane

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